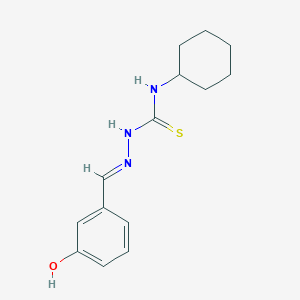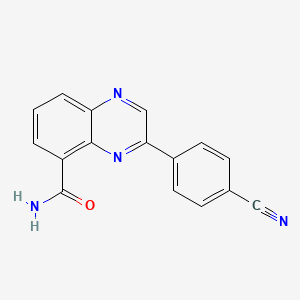
3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-methyl-3,4-dihydronaphthalen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3,4-dihydronaphthalen-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully or partially hydrogenated products.
科学的研究の応用
3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(3-methyl-3,4-dihydronaphthalen-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Additionally, the dihydronaphthalene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
3-(3-Methyl-3,4-dihydronaphthalen-2-yl)pyridine can be compared with other similar compounds, such as:
3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine: This compound has a similar structure but with a different substitution pattern on the naphthalene ring.
3-(3-Methyl-1,4-dihydronaphthalen-2-yl)pyridine: This compound features a different hydrogenation state of the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern and hydrogenation state, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
3-(3-methyl-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C16H15N/c1-12-9-13-5-2-3-6-14(13)10-16(12)15-7-4-8-17-11-15/h2-8,10-12H,9H2,1H3 |
InChIキー |
ARDWAGDGUKXSPH-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2C=C1C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




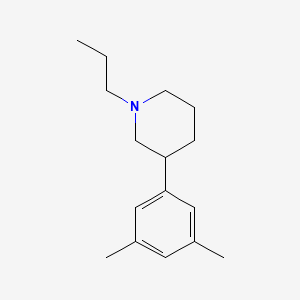
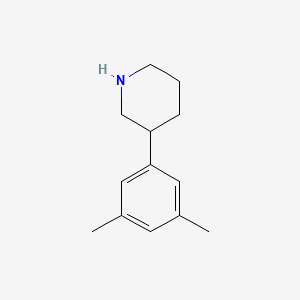

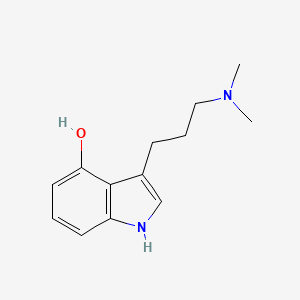
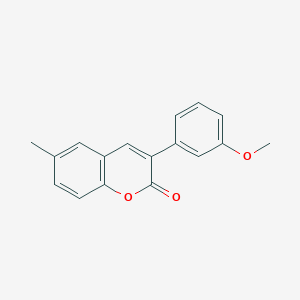
![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)

![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
